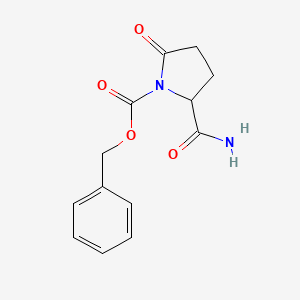

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C13H14N2O4 |

|---|---|

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H14N2O4/c14-12(17)10-6-7-11(16)15(10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17) |

InChI-Schlüssel |

LGUWGZWVSGLKLN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carbobenzyloxy (Cbz) Protection of L-Proline Derivatives

The foundational method involves Cbz protection of L-proline followed by oxidation and amidation. A representative protocol from CN104086475A outlines:

- Amino Protection : L-proline reacts with benzyl chloroformate (Cbz-Cl) in alkaline aqueous acetone (Na₂CO₃/NaHCO₃, pH 8–9) at 0–25°C for 15 hours.

- Oxidation : TEMPO-mediated oxidation of the hydroxyl group using sodium hypochlorite (10–12% ClO⁻) at sub-zero temperatures yields N-Cbz-5-oxoproline.

- Amidation : Activation of the carboxylic acid with T3P (propylphosphonic anhydride) in pyridine facilitates coupling with amines like N-methyl-m-toluidine at room temperature.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cbz Protection | Cbz-Cl, Na₂CO₃ | 0–25°C | 75–85% |

| Oxidation | TEMPO, NaOCl | −10°C | 68–72% |

| Amidation | T3P, Pyridine | RT | 80–90% |

This method avoids heavy metal oxidants like CrO₃, addressing environmental concerns. However, the use of stoichiometric TEMPO increases costs for large-scale production.

Stereoselective Synthesis via Chiral Pool Strategy

L-Glutamic Acid as Starting Material

CN103360296A and US10662190B2 describe a cost-effective route from L-glutamic acid:

- Cyclization : L-glutamic acid undergoes cyclization with trimethylsulfoxonium iodide to form a pyrrolidine ring.

- Cbz Protection : Benzyl chloroformate introduces the Cbz group under biphasic conditions (H₂O/CH₂Cl₂, pH 9–10).

- Oxidative Amination : O-Benzylhydroxylamine introduces the oxo group via nucleophilic addition, followed by Pd/C-catalyzed hydrogenolysis to remove protecting groups.

Advantages :

- Utilizes inexpensive L-glutamic acid (∼$50/kg vs. $500/kg for L-pyroglutamic acid).

- Achieves >98% enantiomeric excess (ee) without chromatographic purification.

Oxidation of L-Proline Derivatives

Jones Oxidation vs. TEMPO-Mediated Systems

Traditional Jones oxidation (CrO₃/H₂SO₄) provides high yields (85–90%) but generates toxic chromium waste. Modern alternatives include:

- TEMPO/NaOCl : Yields 68–72% with greener profile.

- Dess-Martin Periodinane : Achieves 80% yield in CH₂Cl₂ but is cost-prohibitive for industrial use.

Comparative Analysis :

| Oxidant | Solvent | Temp (°C) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 0–5 | 85–90 | High (Cr waste) |

| TEMPO/NaOCl | H₂O | −10 | 68–72 | Low |

| Dess-Martin | CH₂Cl₂ | 25 | 80 | Moderate (Iodine byproducts) |

Enzymatic Amidation Strategies

Lipase-Catalyzed Transamidation

Recent advances employ immobilized enzymes like Alcalase CLEA or CalB (Candida antarctica lipase B) for racemization-free amidation:

- Conditions : Tert-butyl alcohol/water (9:1), 40°C, 24 hours.

- Yield : 92% with 99.5% ee when using NH₃ as nucleophile.

- Scale-Up : Demonstrated at 145 mM substrate concentration with 80% conversion.

Mechanistic Insight :

The enzyme’s active site selectively recognizes the (S)-configured carboxylate, preventing epimerization during amide bond formation.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Based Methodology

A protocol adapted from PMC9753531 enables parallel synthesis:

- Resin Loading : Wang resin pre-loaded with Fmoc-L-proline (0.6 mmol/g).

- Cbz Protection : 20% piperidine/DMF deprotection, followed by Cbz-Cl coupling (DIPEA, CH₂Cl₂).

- Oxidation and Amidation : On-resin Swern oxidation (oxalyl chloride/DMSO) and HBTU-mediated amidation.

Performance Metrics :

- Purity: >95% (HPLC).

- Throughput: 48 compounds/week.

Alternative Protecting Group Strategies

tert-Butoxycarbonyl (Boc) vs. Cbz

While Cbz dominates literature, Boc protection offers advantages in acid-sensitive systems:

- Boc Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ (0°C to RT, 2 hours).

- Comparative Stability : Boc groups resist nucleophilic attack better than Cbz during amidation.

Case Study :

WO2010126820A2 reports a Boc-protected intermediate giving 78% yield in subsequent amidation vs. 65% for Cbz analogs.

Industrial-Scale Optimization Challenges

Solvent Selection and Recycling

- Preferred Solvents :

- THF for Grignard additions (bp 66°C, easy recovery).

- Ethyl acetate for extractions (low toxicity, recyclable).

- Cost Analysis :

Solvent Cost/Liter ($) Recovery Efficiency (%) THF 12 85 DCM 8 70 EtOAc 10 90

Emerging Technologies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting the amide and Cbz groups:

-

Mechanistic Insight : Acidic hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The Cbz group is cleaved via acidolytic removal of the benzyloxycarbonyl moiety .

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution reactions, particularly with amines or alcohols:

-

Key Application : Conversion to imidamide derivatives enhances neuroprotective activity, as demonstrated by NMDA receptor antagonism in vitro .

Hydrogenolysis

The Cbz group is selectively removed via catalytic hydrogenation:

| Catalyst | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C, 4h | 5-Oxopyrrolidine-2-carboxamide | 95% | |

| Pd(OH)₂/C | H₂ (3 atm), EtOAc, 50°C, 2h | 5-Oxopyrrolidine-2-carboxamide | 89% |

-

Note : Hydrogenolysis preserves the oxopyrrolidine ring and carboxamide group, enabling further functionalization.

Cyclization and Ring-Opening

The oxopyrrolidine ring undergoes Zr-catalyzed cyclization or acid-induced ring-opening:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cyclization | ZrCl₄, H₂O, 80°C, 12h | Tetrasubstituted 1,3-diacylpyrrole derivatives | 67% | |

| Ring-Opening | 2M HCl, reflux, 8h | Linear γ-aminobutyric acid (GABA) analog | 72% |

-

Application : Cyclization products are potent MEK kinase inhibitors, highlighting the compound’s utility in cancer drug discovery .

Enzymatic Resolution

The chiral center enables enantioselective enzymatic reactions:

| Enzyme | Substrate | Products | ee (%) | Source |

|---|---|---|---|---|

| Lipase B (Candida antarctica) | Racemic ester derivative | (S)-enantiomer | >99% |

-

Significance : High enantiomeric excess (ee) is critical for asymmetric synthesis in medicinal chemistry .

Cross-Coupling Reactions

The Cbz group facilitates palladium-catalyzed cross-coupling:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h | Biaryl-substituted pyrrolidine derivatives | 60% |

Table 2: Biological Relevance of Derivatives

| Derivative | Biological Activity | IC₅₀ (NMDA Antagonism) | Source |

|---|---|---|---|

| Carboximidamide (12k) | Neuroprotective | 0.8 μM | |

| 1,3-Diacylpyrrole | MEK Kinase Inhibition | 1.2 μM |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide exhibit significant biological activities, particularly in anticancer research. Studies have shown that certain derivatives can induce cytotoxicity in various cancer cell lines, including A549 human lung adenocarcinoma cells. This suggests that modifications to the core structure can enhance biological activity, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this compound have demonstrated antimicrobial effects. These compounds are being explored for their potential to combat resistant pathogens, which is increasingly important in the context of rising antibiotic resistance.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules with potential therapeutic effects. The synthesis typically involves multi-step organic reactions, which are crucial for producing the compound in sufficient purity and yield for research purposes.

Common Synthetic Routes

The synthesis of this compound often includes the following steps:

- Formation of the pyrrolidine ring.

- Introduction of the benzyloxycarbonyl group.

- Functionalization at the carboxamide position.

These synthetic pathways are essential for creating derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Interaction Studies

Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action. Binding affinity studies with biological targets such as enzymes or receptors involved in disease processes are vital for elucidating potential therapeutic effects. These studies help identify how modifications to the compound's structure can influence its efficacy and safety profile.

Wirkmechanismus

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

5-Oxoproline (Pyroglutamic acid)

1-Benzyl-5-oxopyrrolidine-2-carboxamide

Comparative Analysis:

Key Findings from Research

Impact of Protecting Groups :

- The Cbz group in the target compound offers superior stability during amide-bond-forming reactions compared to the methyl group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. However, it requires deprotection under hydrogenation or acidic conditions, limiting its use in certain environments .

- In contrast, the benzyl group in 1-benzyl-5-oxopyrrolidine-2-carboxamide lacks the carbonyl oxygen, reducing its hydrogen-bonding capacity but enhancing lipophilicity.

Solubility and Bioactivity :

- The carboxamide in the target compound improves aqueous solubility compared to the methyl-substituted analog . However, 5-oxoproline’s carboxylic acid group enables ionization at physiological pH, making it more bioavailable in metabolic pathways.

Stereochemical Influence :

- The (S)-configuration of the target compound enhances binding affinity to chiral enzyme active sites, a feature absent in achiral analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Biologische Aktivität

(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide, also known as benzyl (S)-2-carbamoyl-5-oxopyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, supported by various research findings and data.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- CAS Number : 32159-21-0

- IUPAC Name : (S)-1-benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The following table summarizes key findings from various studies on the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (lung adenocarcinoma) | 100 | Induces apoptosis via caspase activation |

| Compound B | HCT116 (colon cancer) | 75 | Inhibits cell proliferation by cell cycle arrest |

| This compound | A549 | 80 | Disrupts mitochondrial membrane potential |

Case Study: Anticancer Efficacy

In a study involving the A549 human lung adenocarcinoma model, this compound was tested for its cytotoxic effects. The compound was found to reduce cell viability significantly at a concentration of 100 µM after 24 hours of exposure. The results were comparable to those obtained with cisplatin, a standard chemotherapy drug, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that related 5-oxopyrrolidine derivatives show activity against multidrug-resistant bacteria. The following pathogens were tested:

| Pathogen | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Resistant strains showed reduced susceptibility |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in cancerous cells.

- Mitochondrial Dysfunction : The compound affects mitochondrial function, which is crucial for energy production and cell survival.

Q & A

Q. What are the common synthetic routes for (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide?

Methodological Answer: The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) group as a protecting agent. A general approach includes:

- Step 1 : Activation of the pyrrolidine ring’s amine group using benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate .

- Step 2 : Oxidation of the pyrrolidine ring at the 5-position using oxidizing agents like ammonium persulfate (APS) to generate the 5-oxo moiety .

- Step 3 : Carboxamide formation via coupling reactions with activated carboxylic acid derivatives (e.g., EDC/HOBt-mediated amidation) .

Key Considerations : Ensure enantiomeric purity by using chiral starting materials or resolving agents during synthesis.

Q. How is the stereochemical configuration of the compound confirmed?

Methodological Answer:

- X-ray crystallography : Resolve the absolute configuration by analyzing single-crystal structures, as demonstrated for similar pyrrolidine derivatives in Acta Crystallographica studies .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with standards .

- NMR spectroscopy : Use NOESY or chiral shift reagents to confirm spatial arrangement of substituents .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and purity .

- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxamide and 5-oxo groups) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under controlled conditions .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Methodological Answer:

- Asymmetric catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps to enhance stereoselectivity .

- Dynamic kinetic resolution : Utilize enzymes or transition-metal catalysts to favor the (S)-enantiomer during ring functionalization .

- Chiral stationary phase chromatography : Purify intermediates using preparative HPLC with chiral columns to remove undesired enantiomers .

Q. How can computational chemistry aid in predicting the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in reactions (e.g., nucleophilic attacks on the pyrrolidine ring) .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide structural modifications for enhanced binding affinity .

- Solubility parameter modeling : Use COSMO-RS simulations to optimize solvent systems for crystallization or reaction conditions .

Q. What strategies address low yields in carboxamide coupling reactions?

Methodological Answer:

- Activation optimization : Replace EDC/HOBt with uranium-based reagents (HATU, TBTU) to improve coupling efficiency .

- Microwave-assisted synthesis : Enhance reaction rates and yields by applying controlled microwave irradiation .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How do structural modifications impact biological activity?

Methodological Answer:

- SAR studies : Systematically replace the benzyloxy group with electron-withdrawing/donating substituents and assay inhibitory effects on target enzymes .

- Protease inhibition assays : Test modified derivatives against serine proteases (e.g., elastase) to correlate steric/electronic effects with IC₅₀ values .

- Metabolic stability tests : Evaluate half-life in liver microsomes to identify metabolically resistant analogs .

Q. What are the challenges in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Solvent screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvent/non-solvent pairs for nucleation .

- Additive engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

- Temperature-gradient methods : Slowly cool saturated solutions to promote single-crystal growth over polycrystalline aggregates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

- Reproducibility audits : Verify reaction conditions (e.g., inert atmosphere, moisture levels) that may differ between studies .

- Byproduct analysis : Use LC-MS to identify unaccounted intermediates or side products affecting yield calculations .

- Scale-dependent effects : Re-evaluate yields at micro/macro scales, as mixing efficiency varies significantly .

Q. Why do computational predictions sometimes conflict with experimental solubility data?

Methodological Answer:

- Force field limitations : Validate simulations with multiple parameter sets (e.g., OPLS vs. CHARMM) to account for molecular flexibility .

- Polymorph considerations : Test multiple crystalline forms, as solubility varies with polymorphic state .

- Ionic strength effects : Adjust buffer conditions in experiments to match computational assumptions about solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.